1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
Description
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound featuring a 1,4-thiazepane core substituted with a dimethylaminomethyl group at the 3-position and a 2-(2-methoxyphenoxy)ethanone moiety at the 4-position. The dimethylaminomethyl group enhances solubility and basicity, while the 2-methoxyphenoxy ethanone moiety introduces aromaticity and hydrogen-bonding capabilities, making it suitable for interactions with biological targets .
This compound is synthesized via nucleophilic substitution or coupling reactions, similar to methods described for related ethanone derivatives (e.g., 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, synthesized using DMF as a solvent and potassium hydroxide as a base ). Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting neurological or metabolic pathways.
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-18(2)11-14-13-23-10-6-9-19(14)17(20)12-22-16-8-5-4-7-15(16)21-3/h4-5,7-8,14H,6,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSVNXHLVCFLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an epoxide.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction involving 2-methoxyphenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Pathways for Thiazinane/Thiazepane Derivatives
The synthesis of structurally related heterocyclic compounds often involves:
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Cyclization reactions : Formation of seven-membered thiazepane rings via intramolecular nucleophilic substitution (e.g., using 1,3-dibromopropane or thiourea derivatives) .
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Coupling reactions : Carbodiimide-mediated amide bond formation (e.g., EDC/HCl with DMAP) to link thiazepane intermediates to aromatic or aliphatic moieties .
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Oxidation/Reduction : Use of KMnO₄ for sulfone formation or NaBH₄ for ketone reduction .
Example Reaction Table:
Functional Group Reactivity
The ethanone moiety in the compound suggests potential for:
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Nucleophilic acyl substitution : Reactivity with amines or thiols to form amides or thioesters.
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Reduction : Conversion of the ketone to a secondary alcohol using NaBH₄ or LiAlH₄ .
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Grignard additions : Formation of tertiary alcohols via organometallic reagents.
Key Observations:
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Methoxyaryl groups (e.g., 2-methoxyphenoxy) are typically stable under basic conditions but susceptible to demethylation under strong acids .
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Thiazepane rings exhibit conformational flexibility, enabling stereoselective functionalization .
Derivatization Strategies
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Hoffman rearrangement : Conversion of carboxamides to amines using iodobenzenediacetate (e.g., intermediates 21a–c → 22a–c , 58–68% yield) .
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Microwave-assisted cross-coupling : Palladium-catalyzed Suzuki or C–S coupling for biaryl/thioaryl derivatives .
Challenges and Limitations
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Steric hindrance : Bulky substituents on the thiazepane ring may limit reaction efficiency.
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Regioselectivity : Competing reaction pathways (e.g., hydride vs. phenyl migration in Rh-catalyzed systems) require precise catalytic control .
Research Gaps and Recommendations
While the provided sources focus on thiazinanes, direct experimental data for the specified thiazepan-4-yl ethanone derivative remains absent. Future studies should prioritize:
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Spectral characterization : NMR/HRMS to confirm structure and purity.
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Biological assays : Given the bioactivity of related compounds (e.g., antitumor, antimicrobial), targeted testing is warranted.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the following steps:
- Starting Materials : Commercially available precursors such as naphthalen-2-ol, dimethylamine, and 1,4-thiazepane.
- Synthetic Routes : The synthesis can be optimized for yield and purity through the use of catalysts and controlled reaction conditions.
- Types of Reactions :
- Oxidation : Can produce sulfoxides or sulfones.
- Reduction : Converts the carbonyl group to an alcohol.
- Substitution Reactions : Various derivatives can be synthesized depending on the reagents used.
Research indicates that 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone exhibits several pharmacological properties:
- Receptor Modulation : The compound interacts with serotonin receptors, particularly the 5-HT1D subtype, which is relevant for migraine treatment and mood regulation.
- Analgesic Effects : Related thiazepane derivatives have demonstrated significant analgesic properties by modulating pain pathways in the central nervous system.
Case Studies and Experimental Data
Several studies have evaluated the pharmacological effects of similar compounds:
- Pain Relief Study : In animal models, thiazepane derivatives showed analgesic effects comparable to established analgesics like tramadol, with over a 50% reduction in pain response at optimal doses.
- Receptor Binding Affinity Investigation : Certain derivatives exhibited high selectivity for the 5-HT1D receptor with Ki values in the nanomolar range, indicating strong potential for therapeutic use in migraine treatment.
Mechanism of Action
The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazepane ring may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of the target compound with analogues:
Key Differences and Implications
- 1,4-Thiazepane vs.
- Substituent Effects: The dimethylaminomethyl group in the target compound increases basicity (pKa ~8.5–9.5) compared to fluorinated or benzodioxol-substituted analogues , which may improve solubility in physiological conditions. In contrast, the 2,5-difluorophenyl group in enhances metabolic stability via reduced cytochrome P450 interactions.
- Biological Activity: While direct pharmacological data for the target compound are scarce, structural analogs like 1-[2-(Oxiran-2-yl methoxy)phenyl]ethanone exhibit reactivity toward nucleophilic targets (e.g., enzymes), suggesting the methoxyphenoxy group in the target compound may similarly engage in hydrogen bonding or π-π stacking.
Biological Activity
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C₁₃H₁₉N₃OS
- Molecular Weight : 283.40 g/mol
- CAS Number : 1448052-82-1
The compound features a thiazepane ring, a dimethylamino group, and a methoxyphenoxy moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Thiazepane Ring : The thiazepane structure is synthesized through cyclization reactions involving thioketones and amines.
- Functionalization : The introduction of dimethylamino and methoxyphenoxy groups can be achieved through nucleophilic substitutions and coupling reactions.
Antimicrobial Properties
Research indicates that compounds with thiazepane structures often exhibit antimicrobial activity. The presence of the dimethylamino group enhances lipophilicity, potentially increasing membrane permeability and bioavailability, which is crucial for antimicrobial efficacy .
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties in various studies. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, derivatives of thiazepane have shown significant reductions in inflammation markers in animal models .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the thiazepane moiety can interact with cellular targets involved in cancer progression. In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines .
The biological activity is likely mediated through multiple pathways:
- Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors due to the presence of the dimethylamino group, affecting signaling pathways related to pain and inflammation .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazepane derivatives against various bacterial stra
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone, and what challenges arise during its purification?
- Methodology : The synthesis typically involves multi-step protocols:
Thiazepane ring formation : Cyclization of precursors (e.g., cysteine derivatives or thioethers) under basic conditions (e.g., K₂CO₃ in DMF) .
Functionalization : Introduction of the dimethylamino methyl group via nucleophilic substitution or reductive amination .
Ethanone coupling : Reaction of 2-methoxyphenoxy acetyl chloride with the thiazepane intermediate in anhydrous dichloromethane .
- Challenges : Low yields (30–45%) due to steric hindrance at the thiazepane N-atom and competing side reactions. Purification requires gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign signals for the thiazepane protons (δ 2.8–3.5 ppm), dimethylamino group (δ 2.2–2.4 ppm), and methoxyphenoxy aromatic protons (δ 6.8–7.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 365.18 (calculated) with fragmentation patterns matching the thiazepane ring cleavage .
- X-ray Crystallography : Resolve spatial arrangement, including chair conformation of the thiazepane ring and dihedral angles between substituents .
Q. How do the methoxyphenoxy and dimethylamino groups influence the compound’s solubility and reactivity?
- Solubility : The methoxyphenoxy group enhances lipophilicity (logP ≈ 2.8), limiting aqueous solubility (<0.1 mg/mL in PBS). Co-solvents (DMSO, PEG-400) or micellar formulations improve bioavailability .
- Reactivity : The dimethylamino group acts as a weak base (pKa ~8.5), enabling pH-dependent protonation and interactions with biological targets (e.g., ion channels) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thiazepane ring formation during synthesis?
- Key Findings :
- Cyclization Pathway : Density Functional Theory (DFT) calculations show a 7-membered ring transition state favoring thiazepane over smaller rings (e.g., thiazolidine) due to lower strain energy (ΔG‡ = 18.3 kcal/mol) .
- Role of Base : Strong bases (e.g., NaH) deprotonate thiol intermediates, accelerating nucleophilic attack on α,β-unsaturated ketones .
- Experimental Validation : Isotopic labeling (¹³C at C3 of thiazepane) confirms intramolecular cyclization via kinetic control .
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in kinase inhibition assays) be resolved?
- Analysis Framework :
Assay Conditions : Compare buffer pH (7.4 vs. 6.5), which affects dimethylamino group protonation and target binding .
Structural Analogues : Replace the methoxyphenoxy group with fluorophenyl (e.g., 2-fluorophenyl in PubChem CID 2034431-72-4) to enhance hydrophobic interactions, reducing IC₅₀ variability from ±15% to ±5% .
Molecular Dynamics : Simulate ligand-receptor binding to identify conformational flexibility in the thiazepane ring that impacts activity .
Q. What computational strategies predict the compound’s metabolic stability and potential toxicity?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major oxidation at C3 of thiazepane) and hepatotoxicity alerts .
- Toxicity Profiling : PASS Online predicts moderate hERG inhibition risk (Pa = 0.72) due to the dimethylamino group’s cationic charge .
- Experimental Validation : Microsomal stability assays (human liver microsomes, t₁/₂ = 28 min) align with predictions, confirming rapid Phase I metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
